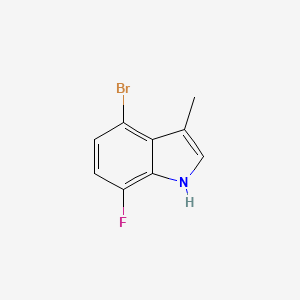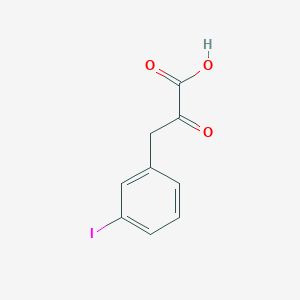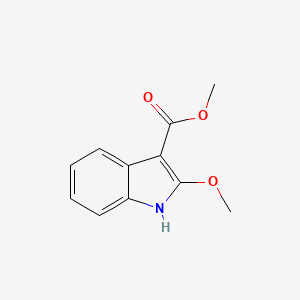
4-bromo-7-fluoro-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-fluoro-3-methyl-1H-indole is a heterocyclic aromatic organic compound It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-fluoro-3-methyl-1H-indole typically involves multi-step organic reactions. One common method is the bromination of 7-fluoro-3-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-7-fluoro-3-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like bromine and fluorine makes the indole ring more susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-2,3-diones or reduction to yield indoline derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, N-bromosuccinimide (NBS), and chlorinating agents.
Nucleophilic Substitution: Reagents such as sodium azide, amines, and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Substitution: Substituted indoles with various functional groups.
Nucleophilic Substitution: Indole derivatives with nucleophilic groups replacing the bromine atom.
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Applications De Recherche Scientifique
4-Bromo-7-fluoro-3-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indole derivatives.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-7-fluoro-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site or as an agonist/antagonist of receptors by mimicking or blocking the natural ligand.
Comparaison Avec Des Composés Similaires
4-Bromo-3-methyl-1H-indole: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
7-Fluoro-3-methyl-1H-indole:
4-Bromo-7-fluoro-1H-indole: Lacks the methyl group, which can alter its steric and electronic characteristics.
Uniqueness: 4-Bromo-7-fluoro-3-methyl-1H-indole is unique due to the combined presence of bromine, fluorine, and methyl groups on the indole ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7BrFN |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
4-bromo-7-fluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4,12H,1H3 |
Clé InChI |
IFBDZSKTFNJWMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=C(C=CC(=C12)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B15333453.png)

![1-(3-Boc-3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B15333460.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride](/img/structure/B15333461.png)


![2,7-Dibromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15333478.png)



![2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B15333491.png)
![2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid](/img/structure/B15333498.png)

![1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)
